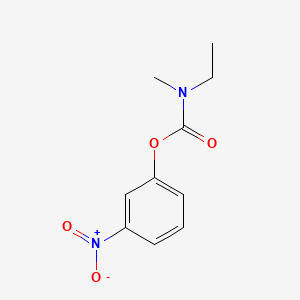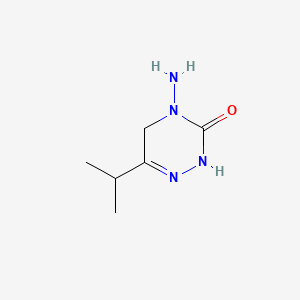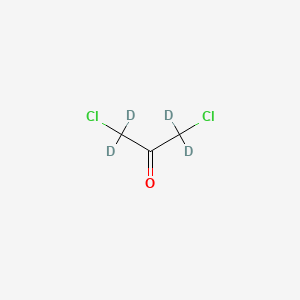![molecular formula C6H5N3O3 B569624 2-Methyloxazolo[5,4-d]pyrimidine-5,7-diol CAS No. 1015697-99-0](/img/structure/B569624.png)
2-Methyloxazolo[5,4-d]pyrimidine-5,7-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyloxazolo[5,4-d]pyrimidine-5,7-diol is a heterocyclic compound that features a fused oxazole and pyrimidine ring system. This compound is known for its diverse applications in scientific research, particularly in the fields of drug discovery, nanotechnology, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyloxazolo[5,4-d]pyrimidine-5,7-diol typically involves the cyclization of pyrimidine derivatives or the condensation of oxazole derivatives. One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride, phosphorus pentachloride, or polyphosphoric acid . Another approach involves the condensation of 2-aroylaminomalonodiamides with ethyl formate in the presence of sodium ethoxide, followed by transformation into the desired oxazolo[5,4-d]pyrimidine structure .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the aforementioned synthetic routes with optimizations for yield, purity, and cost-effectiveness.
化学反応の分析
Types of Reactions
2-Methyloxazolo[5,4-d]pyrimidine-5,7-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole or pyrimidine rings.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include phosphorus oxychloride, phosphorus pentachloride, polyphosphoric acid, sodium ethoxide, and ethyl formate .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides can yield various oxazolo[5,4-d]pyrimidine derivatives .
科学的研究の応用
2-Methyloxazolo[5,4-d]pyrimidine-5,7-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing novel compounds with potential pharmaceutical applications.
Biology: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Medicine: It has potential therapeutic applications, particularly as kinase inhibitors and antiviral agents.
Industry: The compound is utilized in the development of new materials and nanotechnology applications.
作用機序
The mechanism of action of 2-Methyloxazolo[5,4-d]pyrimidine-5,7-diol involves its interaction with specific molecular targets, such as enzymes and receptors. For example, some derivatives of this compound act as competitive neutral antagonists for CB2 cannabinoid receptors, exhibiting significant selectivity over CB1 receptors . The compound’s effects are mediated through its binding to these targets, influencing various cellular pathways and processes.
類似化合物との比較
2-Methyloxazolo[5,4-d]pyrimidine-5,7-diol can be compared with other oxazolo[5,4-d]pyrimidine derivatives, which share a similar fused ring structure. Some similar compounds include:
- 2-Phenyloxazolo[5,4-d]pyrimidin-7-one
- 2-Aryl-5-alkyloxazolo[5,4-d]pyrimidin-7-one
- 7-Amino-2-phenyloxazolo[5,4-d]pyrimidin-7-one
These compounds exhibit unique properties and applications, but this compound stands out due to its specific interactions with biological targets and its versatility in various research fields.
特性
IUPAC Name |
2-methyl-4H-[1,3]oxazolo[5,4-d]pyrimidine-5,7-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O3/c1-2-7-3-4(10)8-6(11)9-5(3)12-2/h1H3,(H2,8,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVOCFEYWUNDYNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)NC(=O)NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-methylpentanoic acid](/img/structure/B569557.png)
![2-[(Diethylamino)methyl]indole Methiodide](/img/structure/B569558.png)
![Pyrimido[1,2-a]benzimidazol-2-amine](/img/structure/B569560.png)
![3H-[1,2,3]Triazolo[4,5-b]pyridine-5-sulfonamide](/img/structure/B569562.png)

